![molecular formula C21H18N6O B14698461 2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one CAS No. 31717-76-7](/img/structure/B14698461.png)
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cycloheptanone core with two azidophenyl groups attached at the 2 and 7 positions, making it an interesting subject for studies in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one typically involves a multi-step process. One common method includes the aldol condensation of cycloheptanone with 4-azidobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted cycloheptanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s azido groups make it useful in bioconjugation and labeling studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one exerts its effects is largely dependent on its chemical reactivity. The azido groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in bioconjugation and material science. The cycloheptanone core provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: Similar structure but with a cyclohexanone core and a methyl group at the 4 position.
2,7-Bis(4-cyanobenzylidene)cycloheptan-1-one: Similar structure but with cyanobenzylidene groups instead of azidophenyl groups.
Uniqueness
The azido groups offer versatility in chemical modifications, making it a valuable compound for developing new materials and studying complex biological systems .
Properties
CAS No. |
31717-76-7 |
|---|---|
Molecular Formula |
C21H18N6O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,7-bis[(4-azidophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H18N6O/c22-26-24-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)28)14-16-7-11-20(12-8-16)25-27-23/h5-14H,1-4H2 |
InChI Key |
HFNMSYHMIKJZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
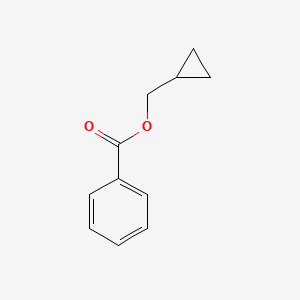

![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

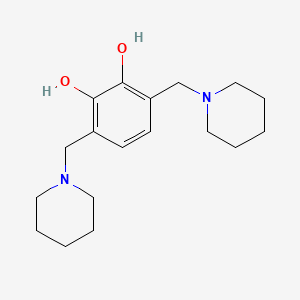
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
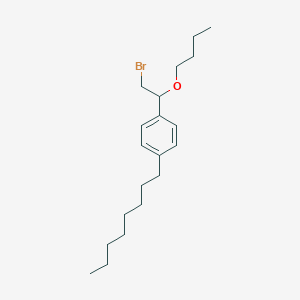
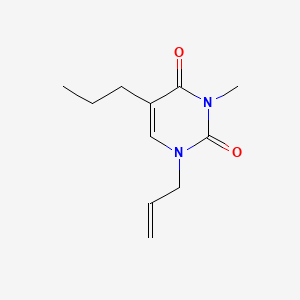
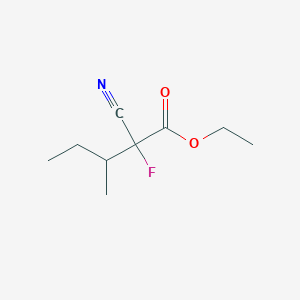
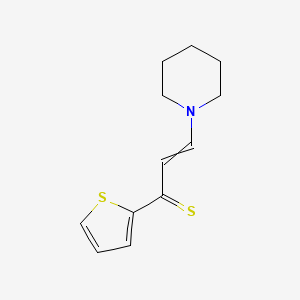
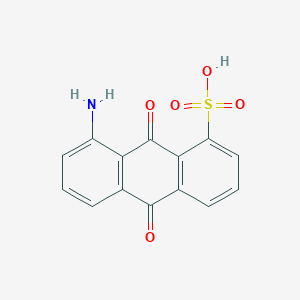
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
